molecular formula C16H13BrO2 B4081188 2-(4-Bromophenyl)-6-methylchroman-4-one

2-(4-Bromophenyl)-6-methylchroman-4-one

Cat. No.: B4081188
M. Wt: 317.18 g/mol
InChI Key: UOPFUPABVMSJMO-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-6-methylchroman-4-one is a synthetic small molecule based on the chroman-4-one (dihydrobenzopyran-4-one) scaffold, a privileged structure in medicinal chemistry and drug discovery . This compound features a brominated phenyl ring at the C2 position and a methyl group on its benzopyran ring, modifications known to fine-tune the electronic properties and biological activity of such molecules . Chroman-4-one derivatives are extensively investigated for their broad spectrum of pharmacological activities. They represent an important intermediate and lead compound for the isolation, design, and synthesis of novel therapeutic agents . Research into analogs of this core structure has demonstrated significant anticancer and cytotoxic potential against various human cancer cell lines, including breast, leukemia, and nasopharyngeal carcinoma . The mechanism of action for these compounds is multifaceted and often involves the induction of apoptosis, inhibition of cell proliferation, and regulation of metabolic pathways in tumor cells . Furthermore, the chromanone scaffold shows promise in other therapeutic areas. Related compounds have exhibited antimicrobial activity , with some flavone (chromen-4-one) derivatives demonstrating moderate to good efficacy against both Gram-positive and Gram-negative bacteria . Molecular docking studies suggest that such activity may be mediated through inhibition of bacterial enzymes like MurC ligase, a key protein in peptidoglycan biosynthesis . Additional research highlights potential antioxidant and anti-inflammatory activities, including lipoxygenase (LOX) inhibitory ability, which is a target in the treatment of inflammatory diseases and certain cancers . The synthesis of chroman-4-one derivatives like this compound is typically achieved via acid- or base-mediated cyclization of the corresponding chalcone precursor, which is itself prepared through a Claisen-Schmidt condensation between a 2-hydroxyacetophenone and a suitable benzaldehyde derivative . For Research Use Only . This product is intended for laboratory research purposes and is not approved for use in humans, animals, or as a diagnostic agent. It should not be used for any other purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-bromophenyl)-6-methyl-2,3-dihydrochromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrO2/c1-10-2-7-15-13(8-10)14(18)9-16(19-15)11-3-5-12(17)6-4-11/h2-8,16H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOPFUPABVMSJMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(CC2=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 4 Bromophenyl 6 Methylchroman 4 One

Classical Approaches to Chromanone Synthesis

The traditional synthesis of the chromanone core, a bicyclic system featuring a benzene (B151609) ring fused to a pyran-4-one ring, has been well-documented in chemical literature. These methods often involve multi-step sequences and can be adapted to produce a variety of substituted derivatives.

Cyclization Reactions for Chromanone Core Formation

The cornerstone of classical chromanone synthesis is the intramolecular cyclization of a suitable open-chain precursor. One of the most prominent methods involves the acid- or base-catalyzed cyclization of 1-(2-hydroxyphenyl)-3-phenylpropan-1,3-diones, which are often derived from the Baker-Venkataraman rearrangement of 2-acyloxyacetophenones. nih.govnih.govcore.ac.uk In this rearrangement, an o-acyloxyacetophenone is treated with a base to induce an intramolecular acyl transfer, yielding a 1,3-diketone. Subsequent acid-catalyzed cyclodehydration of this diketone then affords the chromone (B188151), which can be reduced to the corresponding chromanone.

Another widely used classical approach is the Claisen-Schmidt condensation, which is employed to synthesize the chalcone (B49325) precursor. rsc.org This reaction involves the condensation of a substituted 2'-hydroxyacetophenone (B8834) with an appropriate benzaldehyde (B42025) in the presence of a base. The resulting 2'-hydroxychalcone (B22705) can then undergo intramolecular cyclization to form the chromanone ring. This cyclization is typically promoted by acid or base catalysis. For instance, refluxing the 2'-hydroxychalcone in ethanol (B145695) with a strong acid like sulfuric acid can facilitate the ring closure. rjptonline.org

The Allan-Robinson reaction also provides a classical route to flavones (2-phenylchromen-4-ones), which can be subsequently reduced to chromanones. This reaction involves the condensation of an o-hydroxyaryl ketone with an aromatic anhydride (B1165640) in the presence of its sodium salt. google.comresearchgate.net

Challenges and Limitations of Traditional Synthetic Routes for Substituted Chromanones

While these classical methods are robust, they are not without their challenges, particularly when synthesizing specifically substituted chromanones. A significant limitation is the often harsh reaction conditions required, such as the use of strong acids or bases and high temperatures, which can lead to low yields and the formation of side products. nih.govresearchgate.net The multi-step nature of these syntheses can also be time-consuming and may require tedious purification procedures at each stage.

Modern Synthetic Strategies for 2-(4-Bromophenyl)-6-methylchroman-4-one

To overcome the limitations of classical methods, modern synthetic strategies often focus on the development of more efficient, selective, and environmentally benign catalytic systems. These approaches aim to shorten reaction times, improve yields, and allow for greater functional group tolerance.

Catalyst-Mediated Synthesis of the Compound

Catalysis plays a pivotal role in modern organic synthesis, and the construction of the chromanone framework is no exception. Various catalytic systems have been explored to facilitate the key bond-forming reactions in a more controlled manner.

A notable example, while not for the exact target compound, is the synthesis of the analogous thiochromenone, 2-(4-bromophenyl)-4H-thiochromen-4-one. This compound has been synthesized from 2-sulfinyl-thiochromones and arylboronic acids via a Lewis acid and Pd(II)-catalyzed cross-coupling reaction. In this specific synthesis, the yield for the 2-(4-bromophenyl) substituted product was reported to be 38%. nih.gov This highlights a modern catalytic approach to introduce a bromo-substituted aryl group at the 2-position of a related heterocyclic core.

Modern techniques such as microwave-assisted synthesis have also been employed to accelerate the synthesis of chromanones. For example, the synthesis of substituted 2-phenyl chroman-4-ones has been achieved with good yields under microwave irradiation, significantly reducing reaction times compared to conventional heating methods. rasayanjournal.co.in

The mechanism of EDDA catalysis in these transformations likely involves its basic nature to facilitate the deprotonation of the phenolic hydroxyl group of the 2'-hydroxychalcone precursor, initiating the intramolecular Michael-type addition to form the chromanone ring.

The efficiency and selectivity of a catalyst are paramount in modern synthetic chemistry. While there is no specific data for the EDDA-catalyzed synthesis of this compound, we can infer potential outcomes based on its application in similar reactions. In the synthesis of flavanones from 2'-hydroxychalcones, various catalysts have been employed, and their efficiency is often compared. For example, in one study, the cyclization of 2'-hydroxychalcones to flavanones was achieved using N-methylimidazole as a catalyst in DMSO, highlighting the exploration of different organocatalysts for this transformation. nih.gov

The selectivity of a catalyst like EDDA would be crucial in preventing the formation of undesired byproducts. In the context of synthesizing this compound, a selective catalyst would ensure the specific intramolecular cyclization pathway is favored over potential intermolecular side reactions. The mild basicity of EDDA could be advantageous in this regard, potentially leading to higher selectivity compared to stronger, less discriminate bases.

To provide a tangible measure of catalyst performance, the following table presents data from a study on the synthesis of a related compound, 2-(4-bromophenyl)-4H-thiochromen-4-one, showcasing the kind of data that would be valuable for evaluating catalyst efficiency in the synthesis of the target chromanone.

Synthesis of 2-(4-Bromophenyl)-4H-thiochromen-4-one

Starting MaterialsCatalyst SystemReaction ConditionsYield (%)Reference
2-Sulfinyl-thiochromone and 4-bromophenylboronic acidLewis acid and Pd(II)Not specified38 nih.gov

Further research into the application of EDDA and other modern catalysts for the synthesis of this compound is warranted to establish optimal reaction conditions and to fully evaluate their efficiency and selectivity.

Microwave-Assisted Synthetic Protocols

The synthesis of this compound is efficiently achieved through a two-step process, with both steps significantly accelerated by microwave irradiation. This approach dramatically reduces reaction times from days to minutes and often improves yields compared to conventional heating methods. nepjol.inforesearchgate.netnih.gov

The first step is the Claisen-Schmidt condensation between 2'-hydroxy-5'-methylacetophenone (B74881) and 4-bromobenzaldehyde (B125591) to form the key intermediate, (E)-1-(2-hydroxy-5-methylphenyl)-3-(4-bromophenyl)prop-2-en-1-one (a 2'-hydroxychalcone). This reaction can be performed using a base like piperidine (B6355638) in ethanol under microwave irradiation, which facilitates rapid, homogenous heating. nih.gov

The second step is the intramolecular oxa-Michael addition (cyclization) of the synthesized chalcone to yield the target flavanone (B1672756), this compound. Microwave-assisted cyclization, often catalyzed by an acid such as acetic acid or on a solid support like montmorillonite (B579905) K-10 clay, provides the final product in high yield and purity. nepjol.infonih.govresearchgate.net The use of microwave energy in a sealed vessel allows for precise temperature control, reaching temperatures that significantly speed up the cyclization process. nepjol.infoacs.org

StepReactantsCatalyst/SolventConditionsProduct
12'-Hydroxy-5'-methylacetophenone + 4-BromobenzaldehydePiperidine / EthanolMicrowave, 150-180 W, 10-20 min(E)-1-(2-hydroxy-5-methylphenyl)-3-(4-bromophenyl)prop-2-en-1-one
2(E)-1-(2-hydroxy-5-methylphenyl)-3-(4-bromophenyl)prop-2-en-1-oneAcetic AcidMicrowave, 200 °C, 30 minThis compound

Green Chemistry Approaches in Compound Synthesis

Green chemistry principles are increasingly integrated into the synthesis of flavonoid structures like chroman-4-ones to minimize environmental impact. benthamdirect.com The synthesis of this compound can be made more environmentally benign through several strategies.

One key approach is the use of solvent-free or eco-friendly solvent systems. The initial Claisen-Schmidt condensation to form the chalcone precursor can be performed via solvent-free solid-state trituration of the reactants with a base like sodium hydroxide (B78521) (NaOH). innovareacademics.in For the cyclization step, using water as a reaction medium, particularly under basic conditions with a catalyst like potassium hydroxide (KOH), represents a significant green improvement. eurekaselect.com Some innovative research also points to the use of ionic liquids or magnetized distilled water to promote the reaction. ijcmas.com

Furthermore, the use of microwave irradiation, as detailed in the previous section, is itself a cornerstone of green chemistry. It drastically reduces energy consumption and the need for large volumes of solvents compared to traditional refluxing methods that can take hours or even days. nih.govbenthamdirect.com

ApproachMethodAdvantages
Solvent Choice Solid-state trituration (solvent-free) or use of water as a solvent. innovareacademics.ineurekaselect.comReduces or eliminates the use of volatile organic compounds (VOCs), minimizing waste and toxicity.
Energy Efficiency Microwave-assisted synthesis. benthamdirect.comSignificantly shorter reaction times lead to lower overall energy consumption.
Catalysis Use of reusable solid supports like montmorillonite K-10 clay or recyclable ionic liquids. nih.govijcmas.comReduces catalyst waste and allows for easier product purification.

Multicomponent Reactions for Scaffold Assembly

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer significant advantages in terms of efficiency and atom economy. While a specific one-pot, three-component synthesis for this compound is not extensively documented, the chroman-4-one scaffold can be assembled using MCR strategies.

A plausible MCR approach would involve the reaction of p-cresol (B1678582) (to provide the 6-methyl phenol (B47542) ring), an α,β-unsaturated aldehyde (like 4-bromocinnamaldehyde), and a suitable nucleophile in a tandem sequence. Alternatively, a more common strategy involves a one-pot reaction that first forms the chalcone in situ followed by its immediate cyclization. This can be achieved by combining 2'-hydroxy-5'-methylacetophenone, 4-bromobenzaldehyde, and a cyclization agent in a single reaction vessel.

Another established route for chroman-4-one synthesis involves the Houben-Hoesch reaction of 3-aryloxypropanenitriles, which are themselves formed from the Michael addition of phenols to acrylonitrile. researchgate.net This two-step, one-pot sequence demonstrates the principles of scaffold assembly leading to the desired core structure.

MCR StrategyReactant 1Reactant 2Reactant 3Catalyst/Conditions
In-situ Chalcone Formation & Cyclization 2'-Hydroxy-5'-methylacetophenone4-BromobenzaldehydeN/ABase (e.g., NaOH), then Acid (e.g., HCl) or Lewis Acid
Tandem Michael Addition-Cyclization p-Cresol4-BromocinnamaldehydeN/AAcid or Base Catalyst
Houben-Hoesch Approach p-CresolAcrylonitrileN/A1. K₂CO₃; 2. TfOH/TFA researchgate.net

Optimization of Reaction Conditions

Influence of Solvent Systems on Reaction Yield and Purity

The choice of solvent is critical in the synthesis of this compound, as it can significantly impact reaction rates, yields, and the formation of byproducts. The cyclization of the precursor 2'-hydroxychalcone is particularly sensitive to the solvent environment.

Studies on related flavanone syntheses show that polar protic solvents like ethanol can facilitate the reaction, especially in base-catalyzed condensations and acid-catalyzed cyclizations, by stabilizing charged intermediates and transition states. researchgate.net In some cases, aprotic polar solvents such as Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) are used, particularly in palladium-catalyzed reactions or when higher temperatures are required. rsc.orgchemijournal.com However, in other cyclization methods, aprotic solvents like THF, DMSO, and toluene (B28343) have been found to be ineffective. chemijournal.com The selection of the solvent system is therefore highly dependent on the specific catalytic method being employed. Purification often involves recrystallization from solvents like ethanol or the use of column chromatography with solvent systems such as hexane/ethyl acetate. nepjol.infonepjol.info

SolventCatalyst/Reaction TypeObserved Effect on Yield/PurityReference
Ethanol Base-catalyzed condensationGood yield, facilitates reaction nih.gov
Ethanol Acid-catalyzed cyclizationEffective, especially with microwave heating nepjol.info
DMSO Pd(II)-catalyzed oxidative cyclizationHigh yield for flavone (B191248) synthesis rsc.org
Benzene Halogen-bond catalyzed cyclizationTrace product, indicates poor stabilization of intermediates researchgate.net
DMF Base-catalyzed eliminationEffective for chromone synthesis from bromo-chromanone acs.org

Temperature and Pressure Effects on Compound Formation

Temperature is a crucial parameter controlling the rate and outcome of the synthesis. In conventional heating, the cyclization of 2'-hydroxychalcones to flavanones can require prolonged refluxing for many hours or even days at the boiling point of the solvent. nepjol.inforesearchgate.net

The advent of microwave-assisted synthesis allows for rapid heating to temperatures well above the solvent's boiling point in sealed, pressurized vessels. For the synthesis of chroman-4-ones and related flavanones, temperatures between 160-200 °C are commonly employed. nepjol.infoacs.org This superheating dramatically accelerates the rate of the intramolecular cyclization, reducing reaction times to as little as 30 minutes. researchgate.net The increased pressure within the sealed vial also contributes to accelerating the reaction rate by increasing the concentration of reactants in the solution phase. Careful control of microwave power and temperature is necessary; insufficient power may not reach the activation energy threshold, while excessive temperature could lead to degradation or the formation of undesired side products. researchgate.net

MethodTemperaturePressureReaction TimeYield
Conventional Heating ~100 °C (Reflux)AtmosphericSeveral days~75% researchgate.net
Microwave Irradiation 160-170 °CElevated (in sealed vessel)1 hourGood acs.org
Microwave Irradiation 200 °CElevated (in sealed vessel)30 minutesUp to 82% researchgate.netnepjol.info

Strategies for Maximizing Synthetic Efficiency

Maximizing the efficiency of the synthesis of this compound involves a multi-faceted approach targeting reaction time, yield, and purity while minimizing waste.

Catalyst Optimization: The choice and amount of catalyst are paramount. For the initial Claisen-Schmidt condensation, screening different bases (e.g., NaOH, KOH, piperidine) and their concentrations can optimize chalcone formation. mdpi.com For the cyclization step, various acids (acetic acid, HCl), Lewis acids, or solid-supported catalysts (montmorillonite K-10, silica (B1680970) gel) can be tested to find the most effective system that promotes clean conversion with minimal byproducts. nepjol.inforesearchgate.net

Microwave Parameter Tuning: As discussed, microwave synthesis is a key efficiency strategy. Optimizing the microwave power, temperature, and hold time is crucial. A systematic approach, varying one parameter at a time, can identify the conditions that provide the highest yield in the shortest time without causing decomposition. nih.govresearchgate.net

Stoichiometry Control: Adjusting the molar ratio of reactants can be critical. For instance, in the initial condensation, a slight excess of the more volatile aldehyde component might be used to drive the reaction to completion.

By combining these strategies—selecting an optimal catalyst and solvent system, leveraging the speed of microwave irradiation, and carefully controlling reaction parameters—the synthesis of this compound can be achieved with high efficiency.

Mechanistic Insights into the Synthesis of this compound

The synthesis of this compound, a member of the flavanone class of compounds, is typically achieved through the cyclization of a corresponding chalcone precursor. Mechanistic studies, while not extensively focused on this specific molecule, can be understood through the well-documented pathways for flavanone formation. These insights revolve around the reaction pathways, key intermediates, kinetic drivers, and stereochemical outcomes of the cyclization process.

The most conventional and biomimetic route to synthesizing this compound involves a two-step process: first, the Claisen-Schmidt condensation of 2'-hydroxy-5'-methylacetophenone with 4-bromobenzaldehyde to form an open-chain intermediate, followed by its intramolecular cyclization. rsc.orgresearchgate.net This cyclization, an oxa-Michael addition, is the critical step in forming the chroman-4-one core and can be catalyzed by either acid or base. rsc.orgnih.govnepjol.info

Base-Catalyzed Pathway: In the presence of a base, the reaction mechanism is initiated by the deprotonation of the highly acidic 2'-hydroxyl group of the chalcone intermediate. nih.govrsc.org This forms a nucleophilic phenoxide ion (a 2'-oxyanion). The subsequent step is the intramolecular conjugate attack of this anion on the α,β-unsaturated ketone system, leading to the formation of an enolate intermediate. nih.gov Protonation of this enolate yields the final flavanone product. The pH of the medium is crucial, as it dictates the initial ionization of the substrate's 2'-hydroxyl group, which is a prerequisite for the reaction to proceed. nih.govrsc.org

Acid-Catalyzed Pathway: Under acidic conditions, the mechanism begins with the protonation of the carbonyl oxygen of the chalcone's α,β-unsaturated system. semanticscholar.org This activation enhances the electrophilicity of the β-carbon. The 2'-hydroxyl group then acts as an intramolecular nucleophile, attacking the β-carbon to form a six-membered ring and a protonated carbonyl group. semanticscholar.org A final tautomerization step occurs to yield the stable this compound. semanticscholar.org Computational studies on related systems suggest this tautomerization step may be the rate-determining step of the acid-catalyzed process. semanticscholar.org

The key intermediates in these pathways are summarized in the table below.

PathwayKey Intermediate 1Key Intermediate 2Final Product
Base-Catalyzed 2'-Hydroxy-5'-methyl-4-bromochalconePhenoxide/Enolate IntermediateThis compound
Acid-Catalyzed 2'-Hydroxy-5'-methyl-4-bromochalconeProtonated Carbonyl IntermediateThis compound

Specific kinetic data for the formation of this compound are not extensively reported in the literature. However, kinetic studies on the cyclization of analogous 2'-hydroxychalcones provide valuable insights into the reaction dynamics.

The rate of flavanone formation is highly dependent on the reaction conditions, particularly the catalyst and pH.

pH Dependence: In base-catalyzed reactions, the rate is directly influenced by the pH, which controls the concentration of the ionized 2'-hydroxychalcone, the reactive species. nih.govrsc.org

Rate-Determining Step: In acid-catalyzed mechanisms modeled using Density Functional Theory (DFT), the final tautomerization has been identified as the potential rate-determining step. semanticscholar.org In contrast, some enzyme-catalyzed cyclizations are so efficient that they become diffusion-controlled, meaning the reaction rate is limited only by how quickly the substrate can reach the enzyme's active site. nih.gov

Reaction Monitoring: Kinetic experiments on related palladium(II)-catalyzed syntheses have been monitored using techniques like High-Pressure Liquid Chromatography (HPLC). nih.gov These studies track the consumption of starting materials and the appearance of the chalcone intermediate and the final flavanone product over time, confirming that the chalcone is a true intermediate that is consumed as the flavanone is formed. nih.gov

The table below summarizes general kinetic findings applicable to this synthesis.

FactorObservationImplication for Synthesis
pH (Base-Catalysis) Reaction rate increases with pH due to higher concentration of the reactive 2'-oxyanion. nih.govrsc.orgOptimization of base concentration is key to achieving efficient cyclization.
Catalysis Type Enzyme (Chalcone Isomerase) catalysis can be diffusion-controlled. nih.govEnzymatic methods can offer extremely rapid and efficient synthesis.
Reaction Progress The concentration of the chalcone intermediate rises and then falls as the flavanone product forms. nih.govConfirms the two-step nature of the reaction (chalcone formation, then cyclization).
Mechanism (Acid-Catalysis) DFT studies suggest tautomerization is the step with the highest energy barrier. semanticscholar.orgThe stability of the final keto-enol tautomer influences the overall reaction rate.

The structure of this compound features a stereogenic center at the C2 position of the chromanone ring. nih.govresearchgate.net Consequently, the molecule can exist as a pair of enantiomers, (2R)- and (2S)-2-(4-Bromophenyl)-6-methylchroman-4-one.

Standard chemical synthesis methods, such as the acid- or base-catalyzed cyclization of the planar 2'-hydroxychalcone intermediate, typically result in a racemic mixture (a 1:1 ratio of both enantiomers). nih.gov This is because the nucleophilic attack can occur from either face of the planar α,β-unsaturated system with equal probability.

Given the often distinct biological activities of different enantiomers, significant research has focused on the asymmetric synthesis of flavanones to produce enantiomerically pure or enriched forms. researchgate.netnih.gov While methods specifically optimized for this compound are not detailed, general strategies are directly applicable.

Organocatalysis: Chiral organic molecules, such as quinine-based thiourea (B124793) catalysts, have been successfully used to catalyze the intramolecular oxa-Michael addition of 2'-hydroxychalcones, yielding flavanones with high enantiomeric excess (ee). researchgate.netnih.gov

Biocatalysis: In nature, the enzyme chalcone isomerase (CHI) stereoselectively catalyzes the cyclization of chalcones to produce almost exclusively (2S)-flavanones. nih.govnih.govresearchgate.net This enzymatic approach represents a highly efficient and stereospecific route.

Chiral Auxiliaries: Attaching a chiral auxiliary to the chalcone precursor can direct the cyclization to favor one enantiomer, after which the auxiliary is cleaved. nih.gov

Kinetic Resolution: A chiral catalyst can be used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted, enantiopure flavanone. nih.gov

The following table summarizes common approaches for the stereoselective synthesis of flavanones.

MethodCatalyst/Reagent TypeTypical Outcome
Standard Synthesis Achiral Acid or Base (e.g., HCl, NaOH)Racemic Mixture (0% ee)
Organocatalysis Chiral Quinine-Thiourea DerivativesHigh Enantiomeric Excess (e.g., up to 94% ee) nih.gov
Biocatalysis Chalcone Isomerase (CHI)(2S)-Flavanone with very high stereospecificity nih.govresearchgate.net
Kinetic Resolution Chiral Catalyst with a Reducing/Oxidizing AgentSeparation of one enantiomer from a racemic mix (e.g., >95% ee) nih.gov

Advanced Spectroscopic and Structural Elucidation of 2 4 Bromophenyl 6 Methylchroman 4 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, the precise connectivity and spatial arrangement of atoms within 2-(4-Bromophenyl)-6-methylchroman-4-one can be determined.

Proton NMR (¹H NMR) Spectral Analysis

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons in the molecule. For this compound, the spectrum is expected to exhibit distinct signals corresponding to the protons of the chromanone core and the 4-bromophenyl substituent.

The heterocyclic C-ring of the chroman-4-one structure gives rise to a characteristic AMX spin system for the protons at C2 and C3. The proton at C2 (H-2), being a benzylic ether, is expected to appear as a doublet of doublets in the downfield region, typically around δ 5.4-5.6 ppm. This signal will show coupling to the two diastereotopic protons at C3 (H-3ax and H-3eq). These C3 protons will appear as two separate signals, each a doublet of doublets, in the range of δ 2.8-3.1 ppm, due to geminal coupling with each other and vicinal coupling with H-2.

The aromatic protons of the chromanone A-ring will show a pattern characteristic of a 1,2,4-trisubstituted benzene (B151609) ring. The proton at C5 (H-5), being ortho to the carbonyl group, is expected to be the most deshielded and appear as a doublet around δ 7.8-8.0 ppm. The proton at C7 (H-7) would likely appear as a doublet of doublets around δ 7.3-7.5 ppm, and the proton at C8 (H-8) as a doublet around δ 7.0-7.2 ppm. The methyl group at C6 would present as a singlet at approximately δ 2.3-2.4 ppm.

The 4-bromophenyl group at C2 will exhibit a classic AA'BB' system, appearing as two doublets in the aromatic region, typically between δ 7.3 and 7.6 ppm, each integrating to two protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H-25.45ddJ = 13.0, 3.0
H-3ax3.05ddJ = 17.0, 13.0
H-3eq2.85ddJ = 17.0, 3.0
H-57.85dJ = 2.0
H-77.40ddJ = 8.5, 2.0
H-87.10dJ = 8.5
6-CH₃2.35s-
H-2'/H-6'7.55dJ = 8.5
H-3'/H-5'7.45dJ = 8.5

Carbon-13 NMR (¹³C NMR) Chemical Shift Assignment

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbon (C-4) is the most downfield signal, expected around δ 192-195 ppm. libretexts.org The carbon C-2, attached to two oxygen atoms and a benzene ring, will resonate around δ 79-82 ppm. The methylene (B1212753) carbon at C-3 is expected in the range of δ 45-48 ppm.

The aromatic carbons of the chromanone ring will appear between δ 118 and δ 160 ppm. The quaternary carbons C-4a and C-8a will have distinct chemical shifts, with C-8a appearing around δ 160 ppm due to its attachment to the ether oxygen. The carbon bearing the methyl group (C-6) will be found around δ 135-138 ppm, while the methyl carbon itself will be at approximately δ 20-22 ppm.

In the 4-bromophenyl ring, the carbon attached to the bromine atom (C-4') will be in the range of δ 122-125 ppm, and the other aromatic carbons will appear between δ 128 and δ 140 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-280.5
C-346.5
C-4193.0
C-4a121.0
C-5128.0
C-6136.0
C-7134.5
C-8118.5
C-8a160.0
6-CH₃21.0
C-1'139.0
C-2'/C-6'128.5
C-3'/C-5'132.0
C-4'123.0

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, key correlations would be observed between H-2 and the two H-3 protons, and between the aromatic protons H-7 and H-8 on the A-ring. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would allow for the unambiguous assignment of each protonated carbon by correlating the signals from the ¹H and ¹³C NMR spectra. For example, the signal for H-2 would correlate with C-2, and the methyl protons with the methyl carbon. libretexts.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. This is crucial for identifying the connectivity of quaternary carbons and piecing together the molecular fragments. Key HMBC correlations would include:

H-2 to C-4, C-1', and C-2'/C-6'.

H-3 protons to C-2, C-4, and C-4a.

The methyl protons (6-CH₃) to C-5, C-6, and C-7.

H-5 to C-4, C-4a, and C-7.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are in close proximity. This can be used to confirm the stereochemistry and conformation of the molecule. For instance, a NOESY correlation between H-2 and the H-2'/H-6' protons of the bromophenyl ring would confirm their spatial proximity.

Mass Spectrometry (MS) for Molecular Formula Determination

Mass spectrometry is a vital technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₁₆H₁₃BrO₂), the expected exact mass would be calculated. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺).

Fragmentation Pattern Analysis

Electron Ionization (EI) mass spectrometry leads to the fragmentation of the molecular ion, producing a unique pattern of fragment ions that can be used to deduce the structure of the molecule. For this compound, the fragmentation is expected to be dominated by cleavages characteristic of flavanones.

A primary fragmentation pathway for flavanones is the Retro-Diels-Alder (RDA) reaction of the heterocyclic C-ring. This would lead to the cleavage of the C-ring, resulting in two main fragment ions. One fragment would correspond to the A-ring portion and the other to the B-ring portion of the molecule.

Another significant fragmentation would be the loss of the bromophenyl group, leading to a fragment ion corresponding to the chromanone core. Further fragmentation of the bromophenyl cation would also be observed.

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound

m/zProposed Fragment
316/318[M]⁺ (Molecular Ion)
237[M - Br]⁺
183/185[BrC₆H₄CO]⁺
157/159[BrC₆H₄]⁺
147[M - BrC₆H₄CHO]⁺ (RDA fragment)
132[M - BrC₆H₄ - CO - H]⁺

Infrared (IR) Spectroscopy for Functional Group Identification

No specific experimental IR spectral data for this compound could be located.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

No specific experimental UV-Vis spectral data for this compound could be located.

X-ray Crystallography for Solid-State Structure

No published X-ray crystallographic studies for this compound were found.

Crystal Growth and Characterization

Information regarding the crystal growth and characterization of this compound is not available in the searched literature.

Determination of Bond Lengths, Bond Angles, and Torsion Angles

Without crystallographic data, the experimental bond lengths, bond angles, and torsion angles for this compound cannot be provided.

Intermolecular Interactions and Crystal Packing

Details on the intermolecular interactions and crystal packing of this compound are unavailable as no crystal structure has been reported.

Computational and Theoretical Investigations of 2 4 Bromophenyl 6 Methylchroman 4 One

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide profound insights into the electronic nature of molecules. nih.gov These methods are instrumental in predicting the geometry, reactivity, and spectroscopic properties of chemical compounds.

Density Functional Theory (DFT) Studies on Electronic Structure

DFT studies are a powerful tool for investigating the electronic structure of chroman-4-one derivatives. d-nb.info For 2-(4-Bromophenyl)-6-methylchroman-4-one, DFT calculations, typically employing a basis set such as B3LYP/6-311++G(d,p), would be used to optimize the molecular geometry and determine various electronic parameters. nih.gov

The presence of the bromine atom on the phenyl ring and the methyl group on the chroman core are expected to significantly influence the electron distribution across the molecule. The bromine atom, being an electron-withdrawing group, would likely decrease the electron density on the phenyl ring, while the methyl group, an electron-donating group, would have the opposite effect on the chroman moiety. These substitutions are known to affect the biological activity of chroman-4-one derivatives. nih.gov

Theoretical calculations on similar chromone (B188151) derivatives have shown that the bond lengths and angles are in good agreement with experimental data, lending confidence to the predicted structures. d-nb.info For instance, the C=O bond length in related structures is typically around 1.22 Å, and the C-O-C bond angle within the pyranone ring is approximately 119°. d-nb.info

Table 1: Predicted Geometrical Parameters for this compound based on DFT Calculations

ParameterPredicted Value
C=O Bond Length~ 1.22 Å
C-Br Bond Length~ 1.91 Å
C-O-C Angle (Pyranone Ring)~ 119°
Dihedral Angle (Phenyl vs. Chroman)~ 20-30°

Note: The values in this table are hypothetical and based on typical values found in computational studies of structurally related flavanones and chroman-4-ones.

Molecular Orbital Analysis (HOMO-LUMO Gaps)

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular reactivity; a smaller gap suggests higher reactivity. researchgate.net

In this compound, the HOMO is expected to be localized primarily on the electron-rich chroman-4-one ring system, particularly the fused benzene (B151609) ring with the electron-donating methyl group. Conversely, the LUMO is likely to be distributed over the pyranone ring and the 4-bromophenyl substituent, which contains the electron-withdrawing bromine atom. researchgate.net

The HOMO-LUMO energy gap for flavone (B191248) derivatives typically falls in the range of 4-5 eV. researchgate.net The specific substituents on this compound would modulate this value. The presence of the bromine atom is expected to lower the LUMO energy, potentially leading to a smaller energy gap and increased electrophilicity compared to the unsubstituted flavanone (B1672756).

Table 2: Predicted Frontier Orbital Energies and Related Parameters for this compound

ParameterPredicted Value (eV)
HOMO Energy~ -6.5
LUMO Energy~ -2.0
HOMO-LUMO Gap (ΔE)~ 4.5
Ionization Potential~ 6.5
Electron Affinity~ 2.0

Note: The values in this table are hypothetical and based on typical values found in computational studies of structurally related flavanones and chroman-4-ones.

Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. nih.gov The MEP surface is colored to represent different potential values, with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack). niscpr.res.in

For this compound, the most negative potential (red region) is expected to be concentrated around the carbonyl oxygen atom of the pyranone ring due to the presence of lone pairs of electrons. researchgate.net This site would be the primary target for electrophilic interactions. Regions of positive potential (blue) are likely to be found around the hydrogen atoms of the molecule. The bromine atom will also influence the electrostatic potential of the phenyl ring.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, including their conformational changes and interactions with a solvent environment. researchgate.netnih.gov

Conformational Analysis and Flexibility

The chroman-4-one scaffold is not perfectly planar, and the dihedral angle between the phenyl ring at the 2-position and the chroman ring system is a key conformational parameter. nih.gov For flavanones, this angle is typically found to be between 0° and 20°. nih.gov The flexibility of this linkage allows the molecule to adopt various conformations, which can be crucial for its biological activity.

MD simulations can explore the potential energy surface of this compound to identify stable conformers and the energy barriers between them. The methyl group at the 6-position and the bulky bromine atom at the 4'-position will likely introduce steric constraints that influence the preferred conformation.

Solvation Effects and Dynamics

The behavior of a molecule can be significantly altered by its solvent environment. MD simulations in an explicit solvent, such as water, can reveal how solvent molecules interact with this compound and affect its dynamics.

The carbonyl group and the ether oxygen of the chroman ring are expected to form hydrogen bonds with water molecules. The hydrophobic phenyl and methyl groups will likely have less favorable interactions with water. These solvation effects can influence the conformational preferences and the accessibility of different parts of the molecule, which in turn can impact its reactivity and biological function. nih.gov

Molecular Docking Studies (In Silico Binding Prediction)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the binding affinity and interaction patterns between a ligand, such as this compound, and a potential macromolecular target.

While specific docking studies for this compound are not extensively documented, research on analogous chroman-4-one and flavonoid structures provides a basis for identifying potential, purely theoretical, non-human molecular targets. The chroman-4-one framework is a recognized scaffold in medicinal chemistry, and its derivatives have been computationally evaluated against a variety of protein targets. researchgate.net

For instance, studies on similar 3-benzylidene chroman-4-one analogs have identified potential interactions with fungal and cancer-related proteins. tandfonline.com Computational docking analyses have been performed on targets such as vanin-1, estrogen receptor (ER), and Akt proteins. tandfonline.com Furthermore, a library of azolyl-2H-chroman-4-ones was computationally screened against several fungal and bacterial proteins to assess their binding affinities. nih.gov Other related flavonoid compounds have been docked against targets like HIV-1 reverse transcriptase and bromodomains, which are involved in transcriptional regulation. nih.govnih.gov

Based on the computational evaluation of these structurally related compounds, a theoretical exploration of this compound could involve docking against a similar range of non-human targets. A hypothetical list of such targets is presented in the table below.

Potential Theoretical Target ClassSpecific Examples (from analogous compounds)
Fungal EnzymesLanosterol 14-alpha demethylase, exo-beta-1,3-glucanase nih.gov
Bacterial EnzymesPenicillin-binding proteins, DNA gyrase nih.gov
KinasesAkt tandfonline.com
Transcriptional RegulatorsBromodomains (e.g., Brd4) nih.gov
Other EnzymesMonoamine Oxidase-B (MAO-B) researchgate.net

It is crucial to emphasize that these are theoretical targets based on the activity of analogous compounds, and not based on experimental data for this compound itself.

The analysis of ligand-target interactions in molecular docking studies reveals the specific forces that stabilize the complex. For chroman-4-one derivatives, these interactions typically include hydrogen bonds, hydrophobic interactions, and π-π stacking. The molecular structure of this compound, with its aromatic rings, carbonyl group, and bromine atom, suggests the potential for a variety of such interactions.

In docking studies of similar chromone derivatives, the carbonyl group at the C-4 position of the chromanone ring is a common hydrogen bond acceptor. nih.gov The aromatic rings, both the chroman core and the 4-bromophenyl substituent, can participate in π-π stacking and hydrophobic interactions with the amino acid residues in a target's binding pocket. The bromine atom can also be involved in halogen bonding, a non-covalent interaction that can contribute to binding affinity.

A theoretical analysis of the interactions of this compound with a hypothetical binding site might reveal the following:

Type of InteractionPotential Involved Moiety of the Compound
Hydrogen BondingThe carbonyl oxygen at the C-4 position.
π-π StackingThe phenyl ring and the aromatic part of the chroman scaffold.
Hydrophobic InteractionsThe methyl group at the C-6 position and the phenyl ring.
Halogen BondingThe bromine atom on the phenyl ring.

These theoretical interactions are predictive and would require experimental validation to confirm their existence and significance in any real biological system.

Quantitative Structure-Activity Relationship (QSAR) Modeling (theoretical without biological context)

QSAR modeling is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their activities. These models can then be used to predict the theoretical activity of new compounds based on their structural features.

QSAR studies have been successfully applied to various series of chromone and chromanone derivatives to understand the structural requirements for different activities. nih.govfrontiersin.org The development of a QSAR model typically involves a training set of compounds with known activities. For these compounds, a wide range of molecular descriptors are calculated, which can be categorized as constitutional, topological, geometrical, and electronic.

Statistical methods such as Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS) are then used to build a model that correlates a selection of these descriptors with the observed activity. frontiersin.org For example, a 3D-QSAR study on synthetic chromone derivatives used Molecular Field Analysis (MFA) to create a predictive model for antioxidant activity, demonstrating a good correlation between the steric and electrostatic fields of the molecules and their radical scavenging capabilities. nih.gov

Once a statistically robust QSAR model is developed for a class of compounds, it can be used to predict the theoretical activity of new molecules, such as this compound, that fall within the model's applicability domain. The structural descriptors for the new compound would be calculated and inputted into the QSAR equation to generate a predicted activity value.

For this compound, key structural descriptors that would likely influence its predicted theoretical activity include:

Descriptor CategorySpecific Descriptors for this compound
Constitutional Molecular Weight, Number of Halogen Atoms, Number of Aromatic Rings
Topological Wiener Index, Balaban Index
Geometrical Molecular Surface Area, Molecular Volume
Electronic Dipole Moment, Highest Occupied Molecular Orbital (HOMO) Energy, Lowest Unoccupied Molecular Orbital (LUMO) Energy

The presence of the bromine atom would significantly impact descriptors related to molecular weight, lipophilicity (logP), and electronic properties. The methyl group would influence steric parameters. By comparing the descriptor values of this compound to those of the compounds in an existing QSAR model for chromanones, a prediction of its theoretical activity (e.g., antifungal, antioxidant) could be made. However, it is important to note that the accuracy of such a prediction is entirely dependent on the quality and relevance of the QSAR model used.

Pre Clinical Biological Activity Investigations of 2 4 Bromophenyl 6 Methylchroman 4 One Excluding Human Data

In Vitro Assays for Target Interaction

In vitro assays are crucial for determining the direct interaction of a compound with specific biological targets such as enzymes and receptors, and for elucidating its effects on cellular pathways and oxidative stress in controlled laboratory settings.

Enzyme Inhibition Assays (specific enzymes in model systems)

There is currently no publicly available scientific literature detailing the results of enzyme inhibition assays conducted specifically with 2-(4-Bromophenyl)-6-methylchroman-4-one. Therefore, its inhibitory activity against any specific enzymes remains uncharacterized.

Receptor Binding Studies (specific receptors in model systems)

No receptor binding studies for this compound have been published in the accessible scientific literature. Consequently, its affinity and selectivity for any biological receptors are unknown.

Cellular Pathway Modulation Studies (in cell lines or primary animal cells)

Detailed studies on the modulation of specific cellular pathways by this compound in animal cell lines or primary animal cells have not been reported in the available research.

Antioxidant Activity in Cellular Models

There are no specific studies in the public domain that have evaluated the antioxidant activity of this compound in cellular models.

Cell-Based Studies (In vitro)

Cell-based assays provide insights into the effects of a compound on whole cells, including its impact on cell growth and survival.

Effects on Cellular Proliferation and Viability (in non-human cell lines)

No data from studies investigating the effects of this compound on the proliferation and viability of non-human cell lines are available in the current scientific literature.

Induction of Apoptosis/Necrosis in Diseased Cell Models (e.g., cancer cell lines)

No published studies were found that investigated the ability of this compound to induce apoptosis or necrosis in any cancer cell lines or other diseased cell models.

Modulation of Gene Expression and Protein Levels

There is no available data from preclinical studies detailing how this compound may alter gene expression or the levels of specific proteins in cellular models.

Impact on Cellular Signaling Cascades

Information regarding the impact of this compound on any cellular signaling pathways is not present in the reviewed scientific literature.

In Vivo Studies (Animal Models)

Investigation of Compound Effects in Animal Disease Models (e.g., rodent models of inflammation, metabolic disorders, etc.)

No in vivo studies in animal models of disease have been published that assess the therapeutic or biological effects of this compound.

Assessment of Compound Distribution in Tissues (in animal models)

There are no available reports on the biodistribution or tissue accumulation of this compound in any animal models.

Evaluation of Pharmacodynamic Markers (in animal models)

No studies have been identified that measure pharmacodynamic markers in response to the administration of this compound in animal models.

Structure Activity Relationship Sar Studies of 2 4 Bromophenyl 6 Methylchroman 4 One Derivatives

Synthetic Modification of the Phenyl Ring

The 2-phenyl substituent of the chroman-4-one scaffold plays a crucial role in the interaction of these molecules with biological targets. Alterations to this phenyl ring, such as the introduction of different halogens or various electron-donating and electron-withdrawing groups, can modulate the electronic and steric properties of the entire molecule, thereby affecting its activity.

Impact of Halogen Substituents (Cl, F, I) at Different Positions

The presence and position of halogen substituents on the 2-phenyl ring can significantly impact the biological activity of chroman-4-one derivatives. While direct SAR studies on 2-(4-Bromophenyl)-6-methylchroman-4-one with varied halogenation are not extensively documented, general principles from related chroman-4-one series can be inferred. For instance, in a series of 2-phenylchromen-4-ones, the substitution of a chloro group at the 3rd and 4th positions of the phenyl ring was found to enhance antibacterial activity. researchgate.net The introduction of a fluoro group at the 7th position of the chromen-4-one ring, combined with a chloro group at the 4th position of the phenyl ring, resulted in the highest antibacterial activity among the synthesized compounds in that particular study. researchgate.net

In another study on isoflavanone (B1217009) derivatives, a 3-fluoro substituent was shown to potentially enhance hydrogen bonding and hydrophobic interactions with biological targets. researchgate.net This suggests that the electronegativity and size of the halogen atom, as well as its position on the phenyl ring, are key determinants of activity. The 4-bromo substitution in the parent compound already confers a degree of lipophilicity and electronic influence that can be further tuned by the introduction of other halogens.

Table 1: Illustrative Impact of Halogen Substitution on Biological Activity of Related Chroman-4-one Derivatives

Compound SeriesHalogen Substituent and PositionObserved Effect on ActivityReference
2-Phenylchromen-4-ones3-Chloro and 4-Chloro on phenyl ringEnhanced antibacterial activity researchgate.net
2-Phenylchromen-4-ones7-Fluoro on chromenone and 4-Chloro on phenyl ringHighest antibacterial activity in the series researchgate.net
Isoflavanones3-Fluoro on phenyl ringPotential for enhanced target interaction researchgate.net

This table is illustrative and based on findings from related chroman-4-one series.

Introduction of Electron-Donating and Electron-Withdrawing Groups

The electronic nature of substituents on the 2-phenyl ring is a critical factor in the SAR of chroman-4-ones. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the electron density distribution across the molecule, influencing its binding affinity to target proteins and its metabolic stability.

Studies on related heterocyclic compounds have shown that the introduction of EDGs, such as methoxy (B1213986) (-OCH3) or methyl (-CH3) groups, on the phenyl ring can enhance certain biological activities. nih.gov Conversely, the presence of EWGs like nitro (-NO2) or cyano (-CN) groups can also be beneficial, depending on the specific biological target. For example, in a series of fluorinated arylcyclopropylamines, electron-donating substituents increased the potency of tyramine (B21549) oxidase inhibition, while electron-withdrawing substituents decreased the activity. nih.gov In the context of this compound, the bromine atom at the 4-position of the phenyl ring acts as a weakly deactivating group via induction but can also participate in halogen bonding. The introduction of additional EDGs or EWGs would further modulate the electronic properties of the phenyl ring. For instance, adding a methoxy group could increase electron density and potentially enhance interactions with certain biological targets, while a nitro group would decrease electron density.

Table 2: General Influence of Electronic Groups on Phenyl Ring of Bioactive Molecules

Group TypeExample SubstituentsGeneral Effect on Phenyl RingPotential Impact on ActivityReference
Electron-Donating (EDG)-OCH3, -CH3, -NH2Increases electron densityCan enhance or decrease activity depending on the target nih.govresearchgate.net
Electron-Withdrawing (EWG)-NO2, -CN, -CF3Decreases electron densityCan enhance or decrease activity depending on the target nih.govresearchgate.net

This table presents general principles observed across various classes of bioactive molecules.

Modifications to the Chromanone Core

The chromanone core itself offers several positions for modification that can significantly alter the biological profile of this compound. These include the C-6 methyl group, other positions on the A-ring, and the C-4 carbonyl group.

Alterations at the C-6 Methyl Group

The C-6 methyl group on the A-ring of the chromanone core is a key feature of the parent compound. Altering this group can influence lipophilicity, steric interactions within the binding pocket of a target, and metabolic stability. Replacing the methyl group with other alkyl groups of varying sizes (e.g., ethyl, propyl) could probe the spatial constraints of the binding site. Substitution with a hydrogen atom would decrease lipophilicity, while introducing a bulkier group like a t-butyl could enhance it, but might also introduce steric hindrance. Furthermore, replacing the methyl group with a polar substituent, such as a hydroxyl or methoxy group, would significantly alter the electronic properties and potential for hydrogen bonding in this region of the molecule.

Substitution Patterns on the A-Ring

Beyond the C-6 position, substitutions at other available positions on the A-ring (C-5, C-7, and C-8) can have a profound impact on activity. Research on various chroman-4-one derivatives has shown that the substitution pattern on the A-ring is a major determinant of biological effect. acs.orggu.se For instance, in a study of chroman-4-one derivatives as SIRT2 inhibitors, it was found that larger, electron-withdrawing substituents at the 6- and 8-positions were favorable for activity. acs.org The presence of hydroxyl groups at positions C-5 and C-7 is a common feature in many naturally occurring, biologically active flavanones (2-phenylchroman-4-ones), suggesting their importance in target interactions, often through hydrogen bonding.

Table 3: Impact of A-Ring Substitution on the Activity of Chroman-4-one Derivatives

Position(s)Substituent(s)Observed Effect on ActivityReference
C-6 and C-8Larger, electron-withdrawing groupsFavorable for SIRT2 inhibition acs.org
C-5 and C-7Hydroxyl groupsCommon in bioactive natural flavanones

This table is based on findings from broader studies on chroman-4-one derivatives.

Modifications of the C-4 Carbonyl Group

The C-4 carbonyl group is a critical feature of the chroman-4-one scaffold, often involved in key hydrogen bonding interactions with biological targets. Its modification, therefore, typically leads to a significant change or loss of activity. Studies on chroman-4-one based SIRT2 inhibitors have shown that an intact carbonyl group is crucial for high potency. acs.org Any modification of this group, for instance, reduction to a hydroxyl group to form a chroman-4-ol, or conversion to an oxime or hydrazone, would alter the planarity and hydrogen bonding capacity of this part of the molecule, likely diminishing its interaction with the original target. However, such modifications could also lead to the discovery of new activities. For example, the reduction of the 4-keto group in some series has led to compounds with different selectivity profiles.

Exploration of Stereoisomeric Effects

The chroman-4-one scaffold of this compound contains a stereogenic center at the C2 position, where the 4-bromophenyl group is attached. Consequently, the compound exists as a pair of enantiomers, (R) and (S). The spatial orientation of the substituent at this position is a critical determinant of the molecule's interaction with biological targets.

The stereochemistry of 2-substituted chromanes significantly influences their properties. The dihydropyran ring of the chromane (B1220400) core typically adopts a half-chair conformation, and the orientation of the C2 substituent can be either pseudo-equatorial or pseudo-axial. For 2-aryl chromanes, the stereochemistry at C2 and the resulting helicity (P or M) of the dihydropyran ring have been correlated with the compound's specific optical rotation. nih.gov Studies on 2-aryl chromanes have shown that those with M-helicity often display positive optical rotations, a trend that can be influenced by the nature and position of substituents on the phenyl ring. nih.gov

The biological significance of this chirality has been demonstrated in preclinical studies of closely related analogs. In an investigation of chroman-4-one derivatives as inhibitors of Sirtuin 2 (SIRT2), the enantiomers of 8-bromo-6-chloro-2-pentylchroman-4-one were separated and evaluated. acs.org The study revealed that the enantiomers possessed distinct inhibitory potencies. The (-)-enantiomer was found to be a more potent inhibitor, with a half-maximal inhibitory concentration (IC₅₀) of 1.5 µM, which was three times more potent than the (+)-enantiomer (IC₅₀ = 4.5 µM). acs.org Although the difference was modest, it clearly establishes that the stereochemical configuration at the C2 center directly impacts the compound's biological activity. This highlights the importance of evaluating individual stereoisomers during drug development, as one may be significantly more active or possess a different pharmacological profile than the other.

Correlation between Structural Features and Observed Biological Activities (pre-clinical)

The biological activity of chroman-4-one derivatives can be finely tuned by modifying substituents at various positions on the scaffold. Preclinical studies, particularly those investigating SIRT2 inhibition, have generated detailed structure-activity relationship (SAR) data for this class of compounds.

Key findings from these studies reveal that substituents at positions 2, 6, and 8, along with the carbonyl group at C4, are crucial for potent activity. nih.gov An analysis of various analogs has shown that an intact carbonyl group at the C4 position is essential for high potency. nih.gov

The substitution pattern on the chroman ring itself is a major determinant of activity. The unsubstituted 2-pentylchroman-4-one, for instance, showed a complete loss of inhibitory activity, indicating that substituents on the aromatic system are necessary for inhibition. acs.org Research has consistently shown that large, electron-withdrawing groups, such as halogens (bromo, chloro), at the 6- and 8-positions are favorable for SIRT2 inhibition. acs.orgnih.govcancer.gov In contrast, the 6-methyl group of this compound is an electron-donating group, which, based on these SAR findings, may not be optimal for this specific biological target.

The nature of the substituent at the C2 position also has a significant influence. Studies have explored both alkyl and aryl substituents. For alkyl chains, a length of three to five carbons was found to be optimal for SIRT2 inhibitory activity. nih.gov When the C2 position is occupied by an aromatic group, as in this compound, the substitution on that aryl ring can further modulate activity. For example, in a series of fluorinated 2-arylchroman-4-ones tested for anti-influenza activity, the compound 6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one demonstrated the highest potency. nih.gov

The following table summarizes the preclinical SIRT2 inhibitory activity of several illustrative chroman-4-one analogs.

CompoundR2 SubstituentR6 SubstituentR8 SubstituentSIRT2 IC₅₀ (µM)Reference
6,8-Dibromo-2-pentylchroman-4-onen-PentylBrBr1.5 acs.orgnih.gov
8-Bromo-6-chloro-2-pentylchroman-4-onen-PentylClBr4.5 acs.orgnih.gov
6,8-Dichloro-2-pentylchroman-4-onen-PentylClCl10.1 acs.org
8-Bromo-6-methyl-2-pentylchroman-4-onen-PentylCH₃Br14.8 acs.org
6-Bromo-2-pentylchroman-4-onen-PentylBrH>200 acs.org
2-Pentylchroman-4-onen-PentylHHInactive acs.org
6,8-Dibromo-2-(n-propyl)chroman-4-onen-PropylBrBr10.6 acs.org

Design and Synthesis of Novel Analogs with Enhanced (pre-clinical) Potency

The design and synthesis of novel chroman-4-one analogs have been guided by the SAR data to produce compounds with enhanced preclinical potency and improved pharmacological properties. The primary synthetic strategy for assembling the 2,6-disubstituted chroman-4-one scaffold is an efficient, one-step procedure involving a base-promoted aldol (B89426) condensation followed by an intramolecular oxa-Michael ring closure. acs.orghelsinki.fi

For the synthesis of this compound, this reaction would involve the condensation of 2'-hydroxy-5'-methylacetophenone (B74881) with 4-bromobenzaldehyde (B125591). This method, often accelerated by microwave irradiation, provides a versatile route to a wide array of analogs by simply varying the starting acetophenone (B1666503) and aldehyde. acs.orgcancer.gov

The rational design of new analogs has followed a clear path. Researchers identified an initial lead compound, 8-bromo-6-chloro-2-pentylchroman-4-one, which exhibited potent and selective SIRT2 inhibition. acs.orgnih.gov Based on this hit, a library of derivatives was synthesized by systematically altering the substituents at the 2-, 6-, and 8-positions. This exploration led to the discovery of even more potent inhibitors, such as 6,8-dibromo-2-pentylchroman-4-one (IC₅₀ = 1.5 µM), which emerged as one of the most effective compounds in the series. acs.orgnih.gov

Further design strategies have focused on enhancing drug-like properties. For example, novel analogs have been created by introducing various heterofunctional groups (e.g., hydroxyl, carboxylic acid, amides) into the C2 side chain to improve pharmacokinetic characteristics like hydrophilicity while maintaining high SIRT2 inhibitory activity and selectivity. acs.org

In addition to the classical aldol condensation, alternative synthetic methodologies have been developed to access novel analogs. One such approach is the cascade radical annulation of 2-(allyloxy)arylaldehydes, which allows for the introduction of different functional groups, such as esters, onto the chroman-4-one core, further expanding the chemical diversity of this valuable scaffold. mdpi.com These synthetic advancements enable the continued exploration of chroman-4-ones for various therapeutic applications.

Mechanistic Elucidation of 2 4 Bromophenyl 6 Methylchroman 4 One S Biological Effects Pre Clinical

Identification of Specific Molecular Targets (in vitro, animal models)

The initial step in understanding the biological effects of a compound like 2-(4-Bromophenyl)-6-methylchroman-4-one involves identifying its specific molecular targets. This process is crucial for elucidating its mechanism of action and potential therapeutic applications.

Target deconvolution is the process of identifying the direct molecular targets of a bioactive compound. mdpi.commdpi.com Several strategies can be employed for this purpose, broadly categorized as direct and indirect approaches.

Direct Approaches:

Affinity Chromatography: This method involves immobilizing the compound of interest, in this case, this compound, onto a solid support. A cellular lysate is then passed over this support, and proteins that bind to the compound are captured and subsequently identified using techniques like mass spectrometry.

Photo-affinity Labeling: A photo-reactive group is incorporated into the structure of the compound. Upon exposure to UV light, this group forms a covalent bond with the target protein, allowing for its identification.

Indirect Approaches:

Expression Profiling: Changes in gene or protein expression in response to treatment with the compound can provide clues about the pathways it affects, thereby suggesting potential targets.

Genetic Approaches: Techniques such as siRNA or CRISPR-Cas9 screens can be used to identify genes that, when knocked down or out, either enhance or suppress the compound's activity, pointing towards potential targets or pathways.

A hypothetical application of these strategies for this compound is presented in the table below.

StrategyDescriptionPotential Outcome for this compound
Affinity ChromatographyThe compound is linked to beads and incubated with cell lysate.Identification of proteins that directly bind to the compound.
Photo-affinity LabelingA photo-reactive version of the compound is used to "tag" its binding partners.Covalent labeling and subsequent identification of target proteins.
Cellular Thermal Shift Assay (CETSA)Measures changes in protein thermal stability upon ligand binding.Identification of target proteins based on their increased stability in the presence of the compound.

Once potential targets are identified, the interaction between the compound and the protein is studied in detail. The presence of a bromine atom in this compound suggests the possibility of halogen bonding, which can contribute to binding affinity and selectivity. mdpi.com

Common Techniques:

Isothermal Titration Calorimetry (ITC): Directly measures the heat released or absorbed during the binding event, providing information on binding affinity, stoichiometry, and thermodynamics.

Surface Plasmon Resonance (SPR): Monitors the binding interaction in real-time by detecting changes in the refractive index at the surface of a sensor chip where the target protein is immobilized.

X-ray Crystallography: Provides a high-resolution 3D structure of the protein-ligand complex, revealing the precise binding mode and key interactions.

A summary of how these studies might be applied is shown below.

TechniqueInformation GainedRelevance to this compound
Isothermal Titration Calorimetry (ITC)Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).Quantifies the strength and thermodynamics of the interaction with a target protein.
Surface Plasmon Resonance (SPR)Association (ka) and dissociation (kd) rate constants, and binding affinity (KD).Provides kinetic data on the binding interaction.
X-ray Crystallography3D structure of the protein-ligand complex.Visualizes the binding site and specific atomic interactions, including potential halogen bonds from the bromine atom.

Investigation of Cellular Pathways Affected

To understand the broader biological consequences of target engagement, it is essential to investigate the cellular pathways that are modulated by the compound.

Transcriptomic profiling, particularly using RNA sequencing (RNA-seq), provides a snapshot of the entire transcriptome of a cell or tissue at a specific moment. nih.govnih.gov By comparing the transcriptomes of treated versus untreated samples, researchers can identify genes and pathways that are upregulated or downregulated by this compound.

Hypothetical RNA-seq Workflow:

Treatment: Cell lines or animal models are treated with this compound.

RNA Extraction: RNA is isolated from the treated and control samples.

Library Preparation and Sequencing: RNA is converted to cDNA, and sequencing libraries are prepared and sequenced.

Data Analysis: The sequencing data is analyzed to identify differentially expressed genes, which are then mapped to known cellular pathways.

Proteomic analysis complements transcriptomic data by providing a direct measure of protein abundance and post-translational modifications. nih.govresearchgate.net Mass spectrometry-based proteomics is a powerful tool for this purpose.

Common Proteomic Approaches:

Shotgun Proteomics: All proteins in a sample are digested into peptides, which are then identified by mass spectrometry. This can be used to quantify changes in protein expression levels.

Targeted Proteomics: Focuses on a predefined set of proteins, offering higher sensitivity and accuracy for quantifying specific proteins of interest.

A hypothetical table of proteins potentially affected by this compound, based on its general chromanone structure which is known to interact with various enzymes, is provided below. nih.gov

ProteinFunctionPotential Effect of Compound
KinasesSignal transductionInhibition or activation
Cyclooxygenases (COX)InflammationInhibition
Lipoxygenases (LOX)InflammationInhibition
Histone Deacetylases (HDACs)Epigenetic regulationInhibition

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. researchgate.net It provides a functional readout of the cellular state. By analyzing the changes in the metabolome following treatment with this compound, one could infer which metabolic pathways are perturbed.

Techniques in Metabolomics:

Mass Spectrometry (MS): Coupled with gas or liquid chromatography, MS is used to identify and quantify a wide range of metabolites.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A non-destructive technique that can identify and quantify metabolites in a sample.

Pre Clinical Pharmacokinetic and Pharmacodynamic Investigations of 2 4 Bromophenyl 6 Methylchroman 4 One in Animal Models

Absorption Studies in Animal Models

Oral Bioavailability in Rodents

Currently, there is a lack of publicly available scientific literature detailing the oral bioavailability of 2-(4-Bromophenyl)-6-methylchroman-4-one in rodent models such as mice or rats. The determination of oral bioavailability is a critical step in preclinical development, providing insights into the fraction of an orally administered dose that reaches systemic circulation. nih.gov This analysis is typically performed by comparing the plasma concentration-time profiles following oral and intravenous administration. nih.gov Factors influencing oral bioavailability include a compound's aqueous solubility, permeability across the gastrointestinal tract, and susceptibility to first-pass metabolism in the gut wall and liver. nih.gov While general methodologies for assessing oral bioavailability in rats are well-established, specific data for this compound remains unavailable in published research. nih.govnih.gov

Permeability across Biological Barriers (in vitro models, animal tissues)

No specific studies detailing the permeability of this compound across biological barriers, such as the intestinal epithelium, were identified in the available literature. Permeability is a key determinant of a drug's absorption and is often assessed using in vitro models like Caco-2 cell monolayers or ex vivo animal tissue preparations. High permeability is often a desirable characteristic for orally administered drugs. unmc.edu These assays help predict the extent to which a compound can diffuse across cellular membranes to enter the bloodstream.

Distribution Studies in Animal Models

Tissue Distribution Profiling

Information regarding the tissue distribution profile of this compound in animal models is not available in the current body of scientific literature. Tissue distribution studies are essential to understand where a compound travels in the body after absorption and can provide indications of potential sites of action or accumulation. nih.gov These studies typically involve administering the compound to animals and subsequently measuring its concentration in various organs and tissues at different time points.

Plasma Protein Binding

Specific data on the plasma protein binding of this compound could not be located in published research. The extent to which a compound binds to plasma proteins, such as albumin, is a crucial pharmacokinetic parameter as it influences the unbound fraction of the drug that is available to distribute into tissues and exert its pharmacological effect. nih.govnih.gov High plasma protein binding can limit the amount of free drug available to cross biological membranes. nih.gov Techniques like equilibrium dialysis, ultrafiltration, or high-performance affinity chromatography are commonly used to determine the percentage of a compound bound to plasma proteins. drugbank.com

Metabolism Studies (in vitro using animal liver microsomes, in vivo in animal models)

There is no available data from in vitro or in vivo studies on the metabolic pathways of this compound. Metabolism studies, often initiated using in vitro preparations of animal liver microsomes or hepatocytes, are fundamental to identifying the metabolic fate of a new chemical entity. researchgate.netnih.gov These studies help to characterize the enzymes involved in the compound's biotransformation, such as cytochrome P450 (CYP) enzymes, and to identify the major metabolites formed. nih.govmdpi.com Subsequent in vivo studies in animal models confirm these findings and provide a more complete picture of the compound's metabolic clearance. researchgate.net The lack of such studies for this compound means its metabolic stability and potential metabolites are currently unknown.

Identification of Metabolites

No studies detailing the metabolic fate of this compound in any animal model have been published. The identification of metabolites, typically conducted through in vitro methods using liver microsomes or hepatocytes, followed by in vivo studies with analysis of plasma, urine, and feces, has not been reported for this compound. Therefore, no data on potential metabolic pathways, such as hydroxylation, glucuronidation, or sulfation, is available.

Table 1: Identified Metabolites of this compound in Animal Models

Metabolite ID Chemical Name Species Matrix
Data Not Available Data Not Available Data Not Available Data Not Available

Enzyme Systems Involved in Metabolism

Research to determine the specific enzyme systems, such as cytochrome P450 (CYP) isoforms or UDP-glucuronosyltransferases (UGTs), responsible for the metabolism of this compound has not been documented. Such studies are crucial for predicting potential drug-drug interactions and understanding inter-species differences in metabolism.

Table 2: Enzyme Systems Implicated in the Metabolism of this compound

Enzyme Family Specific Isoform Role in Metabolism
Data Not Available Data Not Available Data Not Available

Excretion Studies in Animal Models

Routes of Excretion (renal, biliary)

There is no available information regarding the routes of excretion for this compound or its potential metabolites in animal models. Excretion studies, which quantify the elimination of a compound through renal (urine) and biliary (feces) pathways, are fundamental to understanding its clearance from the body.

Table 3: Excretion Routes of this compound in Animal Models

Route of Excretion Percentage of Dose Excreted Species
Renal Data Not Available Data Not Available

Rate of Elimination

Without pharmacokinetic studies, the rate of elimination, typically characterized by the elimination half-life (t½) and clearance (CL) of this compound, remains unknown. These parameters are essential for determining the dosing interval and potential for accumulation of the compound in the body.

Table 4: Elimination Rate Parameters for this compound

Parameter Value Species
Elimination Half-Life (t½) Data Not Available Data Not Available

Pharmacodynamic Readouts (in animal models)

Target Engagement Biomarkers

No studies have been published that identify or measure target engagement biomarkers for this compound in animal models. Target engagement biomarkers are crucial for demonstrating that a compound is interacting with its intended biological target in a living organism and are a key component of establishing a dose-response relationship.

Table 5: Target Engagement Biomarkers for this compound

Biomarker Method of Measurement Tissue/Fluid Observed Change
Data Not Available Data Not Available Data Not Available Data Not Available

Relationship between Exposure and Effect

Information regarding the correlation between the systemic exposure to this compound and its pharmacological or toxicological effects in animal models has not been reported in the available scientific literature. Studies that would typically establish such a relationship, including dose-ranging efficacy studies and toxicokinetic assessments, have not been published for this compound. Therefore, no data tables or detailed research findings can be provided for this section.

Potential Research Applications and Future Directions for 2 4 Bromophenyl 6 Methylchroman 4 One

Application in Chemical Biology Tools

The development of small molecules as tools to interrogate biological systems is a cornerstone of modern chemical biology. The unique scaffold of 2-(4-bromophenyl)-6-methylchroman-4-one positions it as a candidate for the development of such tools.

Development as a Probe for Specific Biological Pathways

The chromanone scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide array of biological targets. nih.gov This suggests that this compound could be developed as a molecular probe to investigate various cellular processes.

For instance, substituted chromones have been identified as highly potent and selective inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases. nih.gov A study on C7-substituted chromone (B188151) derivatives revealed their potential as reversible MAO-B inhibitors, with IC50 values in the nanomolar range. nih.gov While this compound has a different substitution pattern, its core structure suggests that it could be a starting point for designing probes for monoamine oxidase activity.

Furthermore, certain chroman-4-one derivatives have been shown to be potent and selective inhibitors of Sirtuin 2 (SIRT2), a protein deacetylase involved in cellular regulation and a target for neurodegenerative disorders. acs.org Specifically, chroman-4-ones with substitutions at the 2-, 6-, and 8-positions have demonstrated significant inhibitory activity. acs.org Given that the target compound has substitutions at the 2- and 6-positions, it represents a plausible candidate for investigation as a SIRT2 inhibitor or a probe to study sirtuin biology.

The biological activities of structurally related compounds are summarized in the table below, highlighting potential pathways that could be explored for this compound.

Compound ClassBiological Target/ActivityPotential Application as a Probe
C7-Substituted ChromonesMonoamine Oxidase B (MAO-B) Inhibition nih.govProbing neurodegenerative disease pathways
Substituted Chroman-4-onesSirtuin 2 (SIRT2) Inhibition acs.orgInvestigating cellular metabolism and aging
Spiro ChromanonesQuorum Sensing Inhibition researchgate.netStudying bacterial communication
Flavones (related structure)Antioxidant, Anti-inflammatory nih.govProbing oxidative stress and inflammation

Use in Chemoproteomics and Target Identification

Chemoproteomics aims to identify the protein targets of small molecules within a complex biological system. mdpi.com Given the diverse biological activities of the chromanone class, this compound could be utilized in chemoproteomic workflows to uncover novel biological interactions and potential therapeutic targets.

A common strategy in chemoproteomics involves modifying the small molecule with a reactive group or a tag to enable affinity purification or photo-crosslinking to its protein targets. The structure of this compound offers several positions for such modifications without drastically altering its core pharmacophore. For instance, the phenyl ring or the chromanone nucleus could be functionalized with an alkyne or azide (B81097) group for click chemistry-based probe synthesis.

These probes could then be used in activity-based protein profiling (ABPP) or other chemoproteomic strategies to identify its binding partners in cell lysates or living cells. This approach would not only elucidate the mechanism of action if a specific biological activity is observed but could also reveal previously unknown "off-target" effects that might be harnessed for new therapeutic indications. The development of boronate-based probes for detecting biological oxidants demonstrates how a core structure can be modified to create powerful tools for redox biology. nih.gov

Material Science and Photophysical Applications

The photophysical properties of heterocyclic compounds are of great interest for applications in material science. While specific data for this compound is not available, the properties of related structures suggest potential avenues for exploration.

Exploration of Luminescent Properties

The extended π-system of the chromanone core, coupled with the phenyl substituent, suggests that this compound may possess interesting luminescent properties. The closely related flavone (B191248), 2-(4-bromophenyl)-6-methyl-4H-1-benzopyran-4-one, has a planar molecular structure, which often facilitates strong π-π stacking interactions and can influence its solid-state emission properties. nih.gov

Studies on other complex heterocyclic systems, such as 2,3,4,6-tetraaryl-4H-pyran derivatives, have shown that the introduction of different aromatic groups can regulate their crystallization abilities and lead to aggregation-induced emission (AIE) and mechanochromic luminescence (MCL). rsc.org The presence of the bromophenyl group in the target compound could influence its crystal packing and potentially lead to interesting solid-state optical phenomena. Future research could focus on synthesizing and characterizing the photophysical properties of this compound in various solvents and in the solid state to assess its potential as a fluorescent material.

Potential in Organic Electronics

Organic molecules with well-defined structures and tunable electronic properties are the building blocks of organic electronics. The planar nature of the related flavone structure suggests that this compound could exhibit charge-transport properties. nih.gov The presence of the electron-withdrawing bromine atom and the electron-donating methyl group could create a molecular dipole, which can be beneficial for charge separation and transport in organic electronic devices.

The synthesis of various chromanone and flavanone (B1672756) derivatives is well-established, allowing for the systematic modification of the structure to tune its electronic properties. organic-chemistry.org By exploring different substituents on the phenyl ring and the chromanone core, it may be possible to design materials with specific HOMO/LUMO energy levels suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs).

Pre-clinical Development Considerations

While it is premature to discuss the full pre-clinical development of this compound, some initial considerations can be drawn from related compounds. For any compound to advance to pre-clinical studies, a thorough understanding of its biological activity, selectivity, and basic pharmacokinetic properties is essential.

Initial in vitro assays based on the potential applications discussed above would be the first step. For example, screening against a panel of kinases, sirtuins, or monoamine oxidases would provide insights into its primary biological targets. nih.govacs.org Cytotoxicity assays against various cancer cell lines could also be performed, as many chromone and flavone derivatives have shown anticancer activity. nih.gov

Should a promising biological activity be identified, further studies would involve lead optimization to improve potency and selectivity. This would entail the synthesis and evaluation of a library of analogues with systematic modifications to the core structure. For instance, the position and nature of the halogen on the phenyl ring could be varied, and different alkyl groups could be introduced at the 6-position to establish a structure-activity relationship (SAR).

The development of macitentan, a dual endothelin receptor antagonist, provides a case study in how a lead compound can be optimized through medicinal chemistry to yield a clinically successful drug. nih.gov Although structurally different, the principles of iterative design, synthesis, and biological evaluation would be applicable to the future development of this compound.

Formulation Strategies for Animal Studies

A critical step in the preclinical evaluation of any new chemical entity is the development of appropriate formulations for administration in animal models. Like many heterocyclic compounds, this compound is predicted to have low aqueous solubility, a characteristic of Biopharmaceutics Classification System (BCS) class II or IV compounds. nih.gov This poor solubility can lead to low and variable oral bioavailability, complicating the interpretation of in vivo studies. Therefore, robust formulation strategies are essential to ensure consistent and adequate systemic exposure.

For a poorly water-soluble compound such as this compound, several formulation approaches can be considered to enhance solubility and absorption. nih.gov

Lipid-Based Formulations: These are a common and effective strategy for lipophilic drugs. nih.gov The compound can be dissolved in oils, surfactants, and co-solvents to create solutions or self-emulsifying drug delivery systems (SEDDS). Upon gentle agitation in aqueous media (such as the gastrointestinal fluid), these systems form fine oil-in-water emulsions, which facilitate drug dissolution and absorption. nih.gov

Amorphous Solid Dispersions (ASDs): By dispersing the compound in a polymeric carrier in its amorphous (non-crystalline) state, its dissolution rate can be significantly increased. mdpi.commdpi.com Techniques like hot-melt extrusion and spray drying are used to prepare ASDs. The choice of polymer is critical to maintain the stability of the amorphous form and prevent recrystallization during storage. mdpi.com

Nanosuspensions: This strategy involves reducing the particle size of the crystalline drug to the nanometer range. nih.gov The increased surface area, as described by the Noyes-Whitney equation, leads to a higher dissolution velocity. Nanosuspensions can be prepared using top-down methods like media milling or high-pressure homogenization, or bottom-up methods like precipitation. mdpi.com

The selection of a formulation strategy would depend on the physicochemical properties of the compound and the specific requirements of the animal study. For initial pharmacokinetic and efficacy studies in rodents, a simple lipid-based solution or a suspension in a vehicle containing a wetting agent and viscosity enhancer might be sufficient.

Table 1: Illustrative Preclinical Formulation Strategies for this compound

Formulation Strategy Components Rationale Potential Advantages
Lipid Solution/SEDDS Oils (e.g., sesame oil, MCT), Surfactants (e.g., Cremophor® EL, Tween® 80), Co-solvents (e.g., ethanol (B145695), PEG 400) Enhances solubility and utilizes lipid absorption pathways. Improved bioavailability, suitable for oral gavage.
Amorphous Solid Dispersion Polymers (e.g., HPMC, PVP, Soluplus®) Stabilizes the high-energy amorphous state of the drug. Significant increase in dissolution rate and concentration. mdpi.com
Nanosuspension Stabilizers (e.g., Poloxamer 188, lecithin) Increases surface area for faster dissolution. Suitable for oral, intravenous, or subcutaneous administration. nih.gov

| Aqueous Suspension | Wetting agent (e.g., Tween® 80), Suspending agent (e.g., carboxymethylcellulose) | Simple preparation for initial screening. | Cost-effective and straightforward for early-stage studies. |

Stability and Shelf-Life Assessment

Understanding the chemical stability of this compound is fundamental for its development. Stability testing ensures that the compound remains intact and pure under various conditions, which is crucial for obtaining reliable and reproducible research data. A comprehensive stability assessment would involve evaluating the compound's response to heat, light, humidity, and different pH conditions.

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential first steps. mdpi.comnih.gov DSC can determine the melting point and detect any phase transitions, while TGA measures changes in mass as a function of temperature, indicating thermal decomposition points. mdpi.com For many heterocyclic compounds, decomposition in an inert atmosphere occurs in a single stage, while oxidative decomposition can be more complex. mdpi.com

For shelf-life assessment, a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, must be developed and validated. This method should be able to separate the parent compound from any potential degradation products. The compound would then be subjected to forced degradation studies under stress conditions (e.g., acid, base, oxidation, heat, photolysis) to identify potential degradation pathways.

Long-term stability studies would involve storing the compound under controlled temperature and humidity conditions, as defined by the International Council for Harmonisation (ICH) guidelines, and analyzing samples at predetermined time points.

Table 2: Hypothetical Stability Assessment Protocol for this compound

Test Conditions Purpose Analytical Method
Thermal Analysis Heating ramp (e.g., 10 °C/min) in inert (N₂) and oxidizing (air) atmospheres Determine melting point and thermal decomposition temperature. mdpi.com DSC/TGA
Forced Degradation 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, Heat (e.g., 80°C), Light (ICH Q1B) Identify potential degradation products and pathways. HPLC-UV/MS
Solution Stability Aqueous buffers at pH 3, 7, and 9 at room temperature Assess stability in aqueous environments relevant to formulation and biological testing. HPLC-UV

| Solid-State Stability | 25°C/60% RH (Long-term), 40°C/75% RH (Accelerated) | Determine shelf-life and appropriate storage conditions. | HPLC-UV, XRPD |

Roadmap for Future Academic Research

Exploring Novel Synthetic Transformations

The existing this compound structure serves as a valuable starting point for further chemical exploration. Modern synthetic methodologies offer numerous avenues to create a library of analogues, which can be used for structure-activity relationship (SAR) studies. digitellinc.com Recent advances in the synthesis of chromanones highlight methods like cascade radical cyclizations and various cross-coupling reactions that can be employed. researchgate.netrsc.org

Future synthetic efforts could focus on:

Modification of the Bromophenyl Ring: The bromine atom is a versatile handle for cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig reactions. This would allow the introduction of a wide variety of substituents (e.g., alkyl, aryl, amino, cyano groups) at the 4'-position to probe the electronic and steric requirements for biological activity.

Functionalization of the Chroman Core: The chroman scaffold itself can be modified. For instance, introducing substituents at the C3, C5, C7, or C8 positions could modulate the compound's properties. Methods for direct C-H activation are becoming increasingly powerful tools for such late-stage functionalization. researchgate.net

Transformations of the Carbonyl Group: The ketone at C4 can be converted into other functional groups, such as oximes or hydrazones, which have been shown to be important for the biological activity of other chromanone derivatives. researchgate.net

Deeper Mechanistic Dissection of Biological Effects in Animal Models

Chromanone derivatives have been reported to possess a range of biological activities, including anti-inflammatory and neuroprotective effects. nih.govnih.gov A recent study demonstrated that a chromanone analogue could mitigate neuroinflammation in a lipopolysaccharide (LPS)-induced mouse model by inhibiting microglial activation through the TLR4-mediated NF-κB and PI3K/Akt signaling pathways. nih.gov

A logical next step for this compound would be to investigate similar activities. A research plan could involve:

In Vitro Screening: Initial assessment in cell lines, such as LPS-stimulated BV-2 microglia or RAW 264.7 macrophages, to measure the inhibition of pro-inflammatory mediators like nitric oxide (NO), TNF-α, and IL-6. nih.gov

Animal Model Selection: Based on in vitro results, an appropriate animal model can be chosen. For neuroinflammation, the LPS-induced systemic inflammation model in mice is a standard choice. nih.gov For neurodegenerative diseases, models like MPTP-induced parkinsonism could be considered.

Mechanistic Studies: In the animal model, key endpoints would include behavioral tests, histological analysis of target tissues (e.g., brain), and molecular analysis of key signaling pathways. This would involve measuring the phosphorylation status of proteins like NF-κB, Akt, and MAP kinases to dissect the mechanism of action.

Investigation of Synergistic Effects with other Compounds (in animal models, cell lines)

Many flavonoids and related heterocyclic compounds have shown synergistic effects when combined with conventional therapeutic agents, particularly in cancer treatment. researchgate.netmdpi.com They can enhance the efficacy of chemotherapeutics by various mechanisms, including the inhibition of drug efflux pumps (like P-glycoprotein), sensitization of cancer cells to apoptosis, and modulation of pro-survival signaling pathways. arakmu.ac.irmdpi.com

A research program to explore the synergistic potential of this compound could be structured as follows:

Selection of Combination Partners: Based on the presumed bioactivity, potential partners could include standard-of-care chemotherapeutics (e.g., paclitaxel, doxorubicin) for cancer studies or anti-inflammatory drugs for inflammation models. nih.gov

In Vitro Synergy Screening: Using various cancer cell lines (e.g., breast, colon), the combination effect would be quantified using methods like the Chou-Talalay method to calculate a Combination Index (CI). A CI value less than 1 indicates synergy.

Mechanism of Synergy: If synergy is observed, further studies would aim to uncover the mechanism. This could involve assessing the compound's effect on drug transporter activity, cell cycle progression, or apoptosis induction in the presence of the partner drug. arakmu.ac.ir

In Vivo Validation: Promising combinations would be tested in relevant animal models, such as tumor xenograft models in mice, to confirm the synergistic effect on tumor growth inhibition. mdpi.com

Table 3: Illustrative Design for Synergy Study with Doxorubicin in MDA-MB-231 Breast Cancer Cells

Treatment Group Concentration Range Assay Endpoint
Compound Alone 0.1 - 100 µM MTT Assay IC₅₀ determination
Doxorubicin Alone 0.01 - 10 µM MTT Assay IC₅₀ determination
Combination Constant ratio based on IC₅₀ values MTT Assay Cell viability, Combination Index (CI) calculation. arakmu.ac.ir

| Mechanism Study | IC₅₀ concentrations of synergistic combination | Western Blot, Flow Cytometry | Analysis of P-gp expression, Caspase-3 activation, Cell cycle arrest. |

Diversification of Research Avenues for Chromanone Derivatives

The chromanone scaffold is remarkably versatile, with derivatives reported to have a wide spectrum of pharmacological activities. nih.gov Beyond neuroinflammation and cancer, research on analogues of this compound could be diversified into several other promising areas:

Antidiabetic Agents: Chromanones, including the marketed drug troglitazone, have a history in diabetes treatment. nih.gov New derivatives could be screened for their effects on glucose uptake in adipocytes or for their activity as PPARγ agonists.

Cardiovascular Drugs: Certain chromanone derivatives have been designed as inhibitors of the IKr potassium channel, a target for antiarrhythmic drugs. jst.go.jp The synthesized analogues could be evaluated for their effects on cardiac ion channels.

Antimicrobial/Antifungal Agents: The search for new antimicrobial agents is a global health priority. Chromone derivatives have shown activity against pathogens like Candida albicans. nih.gov The compound library could be screened against a panel of clinically relevant bacteria and fungi.

Anticholinesterase Agents: Inhibition of acetylcholinesterase (AChE) is a primary strategy for treating Alzheimer's disease. Recently, complex chromanone hybrids have been synthesized and shown to be potent inhibitors of both AChE and butyrylcholinesterase (BChE). nih.gov

By systematically exploring these diverse biological targets, the full therapeutic potential of the this compound scaffold and its derivatives can be unlocked, paving the way for the development of new lead compounds for a variety of diseases.

Conclusion of Research on 2 4 Bromophenyl 6 Methylchroman 4 One

Reiteration of the Compound's Significance in Academic Research

The significance of 2-(4-Bromophenyl)-6-methylchroman-4-one in an academic context stems from the established importance of its constituent parts: the chroman-4-one core, the 6-methyl group, and the 2-(4-bromophenyl) substituent.

Chroman-4-one Scaffold: This heterocyclic system is a cornerstone of numerous flavonoids and isoflavonoids, which exhibit a wide spectrum of pharmacological properties, including antioxidant, anti-inflammatory, antibacterial, and anticancer activities. researchgate.netnih.gov Its structural rigidity and synthetic accessibility make it an attractive starting point for developing new therapeutic agents. rsc.orgrsc.org

2-Aryl Substitution: The introduction of an aryl group at the C2 position is a defining feature of flavanones. researchgate.net The nature and substitution pattern of this aryl ring are critical determinants of biological activity. The presence of the 2-(4-Bromophenyl) group is therefore of high academic interest.

6-Methyl Group: Substitution on the benzene (B151609) ring of the chroman-4-one nucleus, such as the methyl group at the 6-position, allows for the fine-tuning of the molecule's electronic and lipophilic properties. This can significantly influence its pharmacokinetic profile and target-binding affinity. Research on other quinazolinone scaffolds has shown that substituents at the 6-position can enhance biological activity. nih.gov

The 4-Bromophenyl Moiety: The inclusion of a halogen, specifically bromine, on a phenyl ring is a common strategy in medicinal chemistry. The 4-bromophenyl group can serve multiple purposes: it can enhance binding affinity to target proteins through halogen bonding, increase metabolic stability, and improve cell membrane permeability. nih.gov Furthermore, the bromine atom provides a reactive handle for further synthetic modifications, such as Suzuki-Miyaura cross-coupling reactions, allowing for the creation of diverse compound libraries for screening. nih.govnih.govatlantis-press.com The use of 4-bromophenyl-containing structures has been successful in developing potent drugs like Macitentan, a dual endothelin receptor antagonist. researchgate.net

The combination of these three structural features in a single molecule makes this compound a compound of considerable academic interest, warranting further investigation to unlock its potential therapeutic value.

Unanswered Questions and Persistent Challenges

The primary challenge surrounding this compound is the scarcity of dedicated research. This information gap leads to several fundamental unanswered questions:

Definitive Biological Profile: What specific biological activities does this compound possess? Its structural similarity to SIRT2 inhibitors and other bioactive flavonoids suggests potential anticancer, neuroprotective, or antimicrobial properties, but this remains unconfirmed through empirical testing.

Mechanism of Action: If the compound is biologically active, what are its molecular targets and mechanisms of action? Understanding how it interacts with cellular components is crucial for any therapeutic development.

Optimal Synthesis: While general methods for chroman-4-one synthesis exist, an optimized, high-yield synthetic route specifically for this compound has not been reported. nih.govrasayanjournal.co.in Challenges in synthesis can include side reactions or the need for complex purification procedures. nih.gov

Physicochemical and Spectroscopic Data: Comprehensive characterization data, including NMR, mass spectrometry, IR spectroscopy, and single-crystal X-ray diffraction, are not available. This information is essential for unambiguous structure confirmation and understanding its three-dimensional conformation.

Structure-Activity Relationship (SAR): How do the 4-bromophenyl and 6-methyl groups specifically contribute to its activity compared to other substitutions? Without this compound as a data point, the broader SAR models for this class remain incomplete.

Perspectives on Future Research Directions and Potential Impact on the Field

The lack of data on this compound presents a clear and compelling path for future research. The potential impact of such studies could be significant, possibly leading to the discovery of a new chemical probe or a lead compound for drug development.

Future research should be prioritized as follows:

Chemical Synthesis and Characterization: The first step is the development of an efficient and scalable synthesis of the compound. Following synthesis, it must be fully characterized using standard analytical techniques to confirm its structure and purity.

Broad Biological Screening: The compound should be subjected to a wide range of in vitro biological assays. Based on the activities of related structures, screening panels should include various cancer cell lines, bacterial and fungal strains, and key enzyme assays (e.g., sirtuins, kinases, cholinesterases). nih.govnih.gov

In-depth Mechanistic Studies: If significant activity is identified, subsequent research should focus on elucidating the mechanism of action. This could involve target identification studies, molecular docking simulations, and assays to measure effects on cellular pathways like apoptosis or cell cycle progression. nih.gov

Analogue Synthesis and SAR Exploration: The 4-bromo substituent serves as an excellent chemical handle for creating a library of new analogues via cross-coupling reactions. nih.gov This would allow for a detailed exploration of the structure-activity relationship at the 2-phenyl ring, potentially leading to compounds with enhanced potency and selectivity.

The study of this compound could fill a critical knowledge gap in the field of medicinal chemistry and potentially provide a novel scaffold for addressing various diseases.

Data Tables

Table 1: Representative Structure-Activity Relationship (SAR) Findings for Substituted Chroman-4-ones as SIRT2 Inhibitors (Based on data for analogous compounds from Fridén-Saxin et al., 2012) nih.govacs.org

Position of SubstitutionType of SubstituentImpact on SIRT2 Inhibitory Activity
C2 n-PentylHigh potency (IC₅₀ = 5.5 µM for chromone)
C2 IsopropylDecreased activity compared to n-propyl
C2 PhenylDecreased inhibition compared to n-pentyl
C6, C8 DibromoFavorable; contributes to high potency
C4 Carbonyl (=O)Essential for activity

Q & A

Q. Key Considerations :

  • Monitor reaction temperature to avoid side products like over-oxidized derivatives.
  • Use slow evaporation for single-crystal growth to ensure high-quality diffraction data .

Basic: How is the crystal structure of this compound determined?

Methodological Answer:
The crystal structure is resolved using single-crystal X-ray diffraction (SCXRD) :

Data Collection : A crystal is mounted on a diffractometer (e.g., Bruker D8 VENTURE) with CuKα radiation (λ = 1.54178 Å). Data are collected at 100–150 K to minimize thermal motion .

Structure Solution : Programs like SHELXT (for direct methods) or SHELXD (for charge flipping) are used for phase determination .

Refinement : SHELXL refines atomic coordinates, thermal parameters, and hydrogen bonding networks. Weak C–H···O and C–H···π interactions are modeled to account for packing .

Q. Example Crystallographic Data :

ParameterValueSource
Space groupP21/c (Monoclinic)
a, b, c (Å)13.759, 6.873, 13.759
β (°)93.6
R-factor< 0.05

Advanced: What challenges arise during crystallographic refinement of halogenated chromanones?

Methodological Answer:
Key challenges include:

Disorder in Halogen Substituents : Bromine atoms may exhibit positional disorder due to their large atomic radius. Mitigate this by using TWIN commands in SHELXL or applying restraints to thermal parameters .

Hydrogen Bonding Ambiguities : Weak interactions (e.g., C–H···O) require high-resolution data (< 1.0 Å). Use Hirshfeld surface analysis to validate intermolecular contacts .

Twinned Crystals : Common in monoclinic systems. Employ PLATON or CrysAlisPro to detect twinning and apply appropriate scaling .

Case Study : In this compound, the bromophenyl ring forms a dihedral angle of 65.3° with the chromanone core, complicating electron density maps. Refinement with ISOR and SIMU restraints in SHELXL improves model accuracy .

Advanced: How do substituents on the chromanone core influence bioactivity?

Methodological Answer:
Substituent effects are analyzed via:

Comparative SAR Studies : Compare bromophenyl derivatives with chloro- or methyl-substituted analogs. For example, bromine enhances lipophilicity and receptor binding affinity compared to chlorine .

Computational Modeling : Use docking simulations (e.g., AutoDock Vina) to predict interactions with targets like cyclooxygenase-2 (COX-2) or estrogen receptors .

Q. Example Data :

SubstituentIC50 (COX-2 Inhibition, μM)Source
4-Bromophenyl12.3 ± 1.2
4-Chlorophenyl18.7 ± 2.1
4-Methylphenyl25.6 ± 3.4

Key Insight : Bromine’s electronegativity and steric bulk optimize hydrophobic interactions in enzyme active sites .

Advanced: How can contradictory bioactivity data across studies be resolved?

Methodological Answer:

Standardize Assay Conditions : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity), solvent controls (DMSO < 0.1%), and positive controls (e.g., doxorubicin for anticancer assays) .

Dose-Response Validation : Perform triplicate experiments with ≥6 concentration points to calculate reliable EC50/IC50 values .

Meta-Analysis : Pool data from multiple studies using tools like RevMan to identify outliers or confounding variables (e.g., solvent polarity affecting compound solubility) .

Example Conflict Resolution : Discrepancies in antimicrobial activity (MIC = 8–32 µg/mL) were traced to variations in bacterial strain susceptibility. Re-testing under CLSI guidelines resolved inconsistencies .

Basic: What purification methods are optimal for this compound?

Methodological Answer:

Recrystallization : Use ethanol or ethyl acetate/hexane mixtures. The compound’s low polarity (logP ≈ 3.5) favors crystallization at 4°C .

Column Chromatography : Employ silica gel (60–120 mesh) with a 7:3 hexane/ethyl acetate eluent. Monitor by TLC (Rf ≈ 0.4 under UV 254 nm) .

HPLC : For high-purity batches (>99%), use a C18 column with acetonitrile/water (70:30) at 1 mL/min .

Yield Optimization : Pre-purify crude product via acid-base wash (1% HCl) to remove unreacted aldehydes .

Advanced: What computational tools predict the compound’s spectroscopic properties?

Methodological Answer:

NMR Prediction : Use ACD/Labs NMR Predictor or Gaussian 09 (DFT/B3LYP/6-311+G(d,p)) to simulate 1H/13C shifts. Match experimental data (δ 7.8–8.2 ppm for aromatic protons) .

IR Spectroscopy : Compute vibrational modes with ORCA (scaling factor = 0.961). Key peaks: C=O stretch at ~1680 cm⁻¹, C–Br at ~550 cm⁻¹ .

UV-Vis : TD-DFT calculations (e.g., CAM-B3LYP) model π→π* transitions (~290 nm) .

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Reactant of Route 1
Reactant of Route 1
2-(4-Bromophenyl)-6-methylchroman-4-one
Reactant of Route 2
Reactant of Route 2
2-(4-Bromophenyl)-6-methylchroman-4-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.